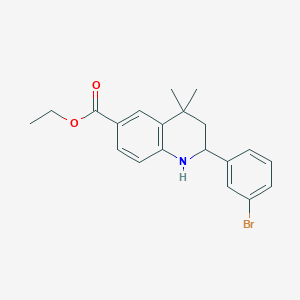
Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Overview
Description
Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by its bromophenyl group and a carboxylate ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenylamine and a suitable aldehyde or ketone.
Condensation Reaction: The initial step involves a condensation reaction between the starting materials to form an intermediate quinoline derivative.
Reduction and Cyclization: The intermediate undergoes reduction and cyclization to form the tetrahydroquinoline core.
Esterification: Finally, the carboxylate ester group is introduced through esterification using ethanol and a catalytic amount of acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased quantities of reagents, and continuous flow processes are often employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are also scaled up to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.
Substitution: Bromine atoms in the phenyl ring can participate in electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester group can be modified through esterification or hydrolysis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use bromine (Br2) and iron(III) bromide (FeBr3).
Esterification: Ethanol and sulfuric acid (H2SO4) are typically used for esterification.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Tetrahydroquinoline: Resulting from reduction reactions.
Substituted Bromophenyl Derivatives: Resulting from electrophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 2-(3-bromophenyl)propanoate: A related ester compound with a simpler structure.
Ethyl (2-bromobenzoyl)acetate: Another ester derivative with a different arrangement of functional groups.
Uniqueness: Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its complex quinoline core and the presence of both bromophenyl and carboxylate ester groups
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFXZBEPPKTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
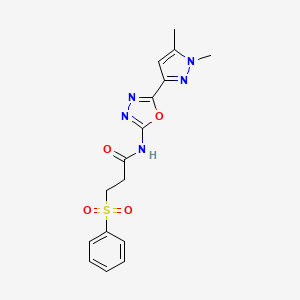
![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)
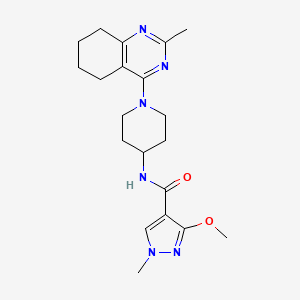
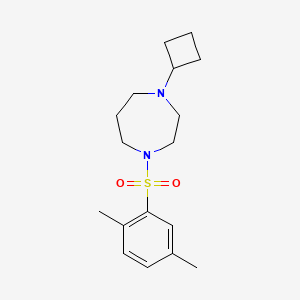
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2981777.png)
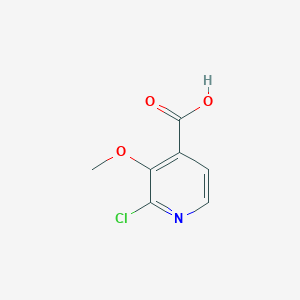
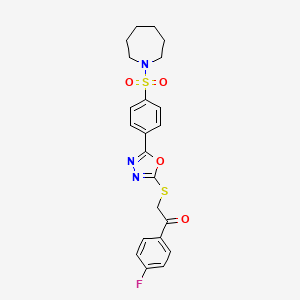
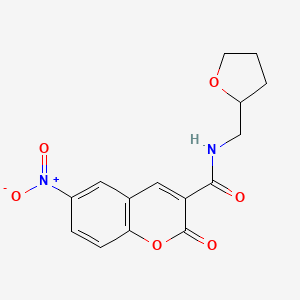
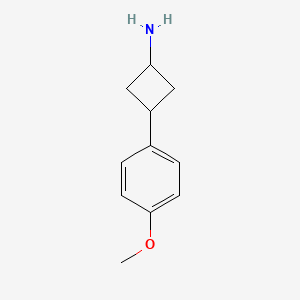
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
